Moperone-d4

Description

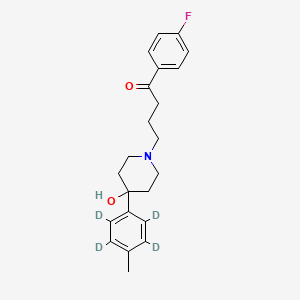

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-(2,3,5,6-tetradeuterio-4-methylphenyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3/i4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAHNABIDCTLHW-DOGSKSIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Labeling Methodologies for Moperone D4

Stereoselective and Regioselective Deuterium (B1214612) Incorporation into Butyrophenone (B1668137) Frameworks

The butyrophenone scaffold, present in moperone (B24204), offers several potential sites for deuterium labeling. Regioselectivity—the precise placement of deuterium atoms at specific molecular positions—is critical. While moperone itself is not chiral, the deuterium incorporation process might involve chiral intermediates or reagents if stereoselective synthesis is pursued for other deuterated analogs, though typically for internal standards, regioselective incorporation is the primary goal.

The development of Moperone-d4 typically relies on established methods for deuterium labeling, adapted for the moperone structure. While specific published routes for this compound are not detailed in the provided literature, general approaches applicable to butyrophenone derivatives can be inferred. These often involve either the synthesis of deuterated precursors or the direct exchange of hydrogen atoms with deuterium.

Deuterated Precursor Synthesis: This strategy involves synthesizing key molecular fragments of moperone using deuterated building blocks. For instance, the 4-fluorophenyl moiety could be synthesized from deuterated 4-fluorobenzaldehyde (B137897) or similar deuterated aromatic precursors. Similarly, deuterated reagents could be used to construct the piperidine (B6355638) ring or the butyl chain. These deuterated fragments are then coupled using standard organic synthesis techniques to assemble the final this compound molecule.

Catalytic Hydrogen-Deuterium Exchange: This method involves treating the parent moperone molecule or a precursor with a deuterium source (e.g., D₂O, deuterated solvents) in the presence of a catalyst. Transition metals like palladium (Pd), platinum (Pt), or rhodium (Rh) are commonly employed for such exchanges, particularly on aromatic rings or activated aliphatic positions (e.g., alpha to carbonyl groups) google.comacs.orgresearchgate.netresearchgate.net. For instance, the aromatic ring of the 4-fluorophenyl group or potentially the benzylic positions on the methylphenyl substituent could be targets for such exchange reactions. The alpha-carbons adjacent to the ketone in the butyrophenone chain are also susceptible to H/D exchange under appropriate acidic or basic conditions acs.orgresearchgate.net.

Table 1: Common Deuteration Strategies for Butyrophenone Frameworks

| Strategy | Target Site(s) | Key Reagents/Conditions | Advantages | Disadvantages |

| Deuterated Precursor Synthesis | Aromatic rings, aliphatic chains, specific carbons | Deuterated building blocks (e.g., CD₃I, D₂O, deuterated solvents), standard coupling reactions | High regioselectivity; controlled incorporation at specific positions. | Can be complex and multi-step; requires availability of deuterated starting materials. |

| Catalytic H/D Exchange | Aromatic C-H, activated aliphatic C-H | D₂O, deuterated acids/bases, catalysts (Pd, Pt, Rh), elevated temperatures | Direct labeling of the parent compound; potentially fewer steps. | May lack regioselectivity, leading to mixtures of isotopologues; can be harsh conditions. |

| Directed C-H Deuteration | Specific C-H bonds via directing groups | Transition metal catalysts, specific ligands, deuterated sources | High regioselectivity and functional group tolerance. | Method development can be challenging; requires specific directing groups or catalytic systems. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is fundamental for identifying the positions of deuterium incorporation by observing the disappearance or reduction of specific proton signals. Deuterium NMR (²H NMR) can directly detect the deuterated sites. By integrating the remaining proton signals relative to a known standard or internal reference, the degree of deuteration at specific positions can be quantified.

Mass Spectrometry (MS): Mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is essential for determining the mass shift caused by deuterium incorporation (e.g., +4 Da for this compound) and for assessing isotopic purity. High-resolution mass spectrometry can differentiate between molecules with varying numbers of deuterium atoms and identify any residual protio-forms or other isotopologues. An isotopic purity of >98% is typically targeted for analytical standards vulcanchem.com.

Table 2: Analytical Evaluation of Deuterated Compounds

| Parameter | Analytical Technique | Information Provided | Typical Specification for Internal Standards |

| Deuteration Position | ¹H NMR, ²H NMR | Confirms the specific sites within the molecule where deuterium atoms have replaced hydrogen atoms. | N/A (Qualitative confirmation) |

| Deuteration Efficiency | ¹H NMR, MS | Quantifies the extent of deuterium incorporation at specific positions or across the entire molecule. Expressed as the percentage of deuterium atoms at a given site. | Typically >95% at targeted positions |

| Isotopic Purity | MS (HRMS), GC-MS | Determines the proportion of the target isotopologue relative to other isotopic species (e.g., protio-form, partially deuterated species). Crucial for accurate quantification. | Typically >98% |

| Mass Shift | MS | Confirms the expected increase in molecular weight due to the incorporation of deuterium atoms (e.g., +4 Da for this compound). | Matches theoretical value |

Specific Synthetic Routes for this compound Development

Precursor Derivatization Techniques for Deuterium Introduction

Precursor derivatization plays a key role in achieving controlled deuterium incorporation. This involves modifying a precursor molecule to make it more amenable to deuterium exchange or to facilitate the introduction of a deuterated fragment. Techniques include:

Activation of C-H Bonds: Introducing functional groups that activate adjacent C-H bonds for exchange, such as alpha-keto positions or positions adjacent to electron-withdrawing groups.

Conversion to Leaving Groups: Transforming a hydroxyl or other functional group into a good leaving group, which can then be displaced by a deuterated nucleophile.

Use of Deuterated Reagents: Employing deuterated solvents (e.g., D₂O, CD₃OD) or deuterated bases/acids in reaction steps can lead to isotopic exchange with susceptible protons in the substrate. For example, using deuterated Grignard reagents or organolithium compounds in the synthesis of the tertiary alcohol moiety of moperone.

Advanced Stable Isotope Labeling Approaches for in vitro and ex vivo Research

Stable isotope-labeled compounds like this compound are indispensable tools in modern pharmaceutical research and development.

Internal Standards in Bioanalysis: this compound serves as an ideal internal standard for quantitative analysis of moperone in biological matrices (e.g., plasma, urine) using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) vulcanchem.com. Its near-identical physicochemical properties to the parent drug ensure that it co-elutes and experiences similar ionization and matrix effects, while the distinct mass difference allows for unambiguous detection and accurate quantification of the analyte.

Metabolic and Pharmacokinetic Studies: Deuterium labeling can influence the metabolic fate of a drug due to the kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes at deuterated sites google.comnih.govgoogleapis.com. This compound can be used to investigate metabolic pathways, identify metabolites, and assess the impact of deuteration on the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound List

Moperone

this compound

Advanced Analytical Characterization and Quantification of Moperone D4

High-Resolution Chromatographic Techniques for Moperone-d4 Analysis

High-resolution chromatographic techniques are fundamental for the separation and quantification of this compound and its parent compound. These methods are designed to achieve high sensitivity, specificity, and throughput, essential for trace-level analysis in biological samples.

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components within a liquid sample ijfmr.com. In the context of this compound analysis, HPLC is typically coupled with mass spectrometry (LC-MS/MS) to provide the necessary selectivity and sensitivity for trace quantification. Quantitative analysis using HPLC commonly employs methods such as external calibration, where the analyte's response is compared against a calibration curve generated from known standards, or the standard addition method, which helps compensate for matrix effects ijfmr.com.

Typical HPLC methodologies for drug analysis involve the use of reversed-phase columns, such as C18 or C8, which separate compounds based on their hydrophobicity researchgate.netmdpi.com. Mobile phases often consist of a mixture of water and organic solvents like acetonitrile (B52724) or methanol, frequently buffered with additives such as formic acid or ammonium (B1175870) formate (B1220265) to optimize ionization and chromatographic performance researchgate.netmdpi.com. Gradient elution is often employed to achieve efficient separation of analytes and internal standards within a reasonable timeframe mdpi.compharmanueva.com.

Table 1: Representative HPLC-MS/MS Parameters for Drug Analysis

| Parameter | Typical Configuration | Reference Example |

| Column | C18 or C8 reversed-phase column | researchgate.netmdpi.com |

| Column Dimensions | e.g., 50 mm × 2.1 mm, 100 mm × 2.1 mm, 100 mm × 4.6 mm | researchgate.netmdpi.compharmanueva.com |

| Particle Size | e.g., 1.7 µm, 2.7 µm, 5 µm | mdpi.compharmanueva.comnih.gov |

| Mobile Phase | Water/Acetonitrile or Water/Methanol mixtures with additives (e.g., 0.1% Formic Acid, 2-10 mM Ammonium Formate) | researchgate.netmdpi.compharmanueva.comnih.gov |

| Elution Mode | Isocratic or Gradient | researchgate.netmdpi.compharmanueva.comnih.gov |

| Flow Rate | e.g., 0.2 – 0.5 mL/min | researchgate.netmdpi.compharmanueva.comnih.gov |

| Column Temperature | e.g., 20 °C, 35 °C | researchgate.netpharmanueva.com |

| Injection Volume | e.g., 5 – 20 µL | researchgate.netmdpi.compharmanueva.com |

| Detection | Mass Spectrometry (MS/MS) | mdpi.compharmanueva.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. However, many pharmaceutical compounds, including antipsychotics, possess polar functional groups (e.g., amines, hydroxyls, ketones) that can lead to poor volatility, thermal instability, or unwanted interactions with the GC system, necessitating chemical derivatization jfda-online.comsigmaaldrich.com. Derivatization converts these analytes into more volatile, thermally stable, and easily detectable forms jfda-online.comsigmaaldrich.com.

Common derivatization strategies include silylation, acylation, and alkylation jfda-online.com. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in combination with trimethylchlorosilane (TMCS), is widely used to introduce trimethylsilyl (B98337) (TMS) groups, enhancing volatility jfda-online.comsigmaaldrich.com. Acylation, employing reagents such as trifluoroacetic anhydride (B1165640) (TFAA), is also effective for derivatizing hydroxyl and amine groups jfda-online.comresearchgate.net. For antipsychotic drugs, specific derivatization reagents have been explored to improve sensitivity and selectivity ijfmr.comnih.gov. While direct GC-MS methods for this compound are not widely reported, if employed, Moperone's structure suggests that derivatization would likely be required to facilitate its GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Screening

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of Moperone (B24204) and this compound in biological matrices due to its ability to detect analytes at very low concentrations (trace analysis) mdpi.compharmanueva.comnih.gov. This technique combines the separation power of HPLC with the specificity and sensitivity of mass spectrometry.

Sample preparation for LC-MS/MS typically involves extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the complex biological matrix and remove interfering substances pharmanueva.comnih.gov. The separated analytes are then detected and quantified using MS/MS, often in Multiple Reaction Monitoring (MRM) mode. MRM involves monitoring specific precursor-to-product ion transitions characteristic of the target analyte and its internal standard, providing high selectivity and reducing background noise pharmanueva.comnih.gov. Electrospray ionization (ESI) in positive ion mode is commonly utilized for compounds like Moperone pharmanueva.comnih.gov.

Table 2: Representative LC-MS/MS Parameters and Validation Data

| Parameter | Example Values | Source Example |

| LLOQ | 0.5 – 10 ng/mL (or pg/mL range) | nih.govplos.orgspectroscopyonline.com |

| Linearity Range | 1 – 500 ng/mL, 5 – 308.560 pg/mL | nih.govspectroscopyonline.com |

| Accuracy | ±15% of nominal (±20% at LLOQ) | nih.govplos.org |

| Precision (%CV) | < 15% (intra-day), < 20% (inter-day) | nih.govplos.org |

| Recovery (%) | 68.48% - 106.8% | plos.orgspectroscopyonline.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | pharmanueva.comnih.gov |

| MRM Transitions | Specific precursor/product ion pairs for analyte and IS | pharmanueva.comnih.gov |

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry, particularly when coupled with chromatography, offers unparalleled capabilities for identifying and quantifying chemical compounds. This compound's primary application in MS-based research is as an internal standard.

Development and Validation of Quantitative Mass Spectrometry Methods Using this compound as an Internal Standard

This compound serves as an ideal internal standard (IS) for the quantitative analysis of Moperone. As a stable isotope-labeled analog, it possesses nearly identical physicochemical properties to Moperone, ensuring that it undergoes similar extraction, ionization, and detection efficiencies. This similarity allows this compound to effectively compensate for variations that can occur during sample preparation, chromatographic separation, and ionization processes, thereby improving the accuracy and precision of the quantification scioninstruments.commasontechnology.iechromatographyonline.comwaters.com.

The development of quantitative MS methods using this compound as an IS involves rigorous validation according to regulatory guidelines pharmanueva.comnih.govplos.orgresearchgate.net. Key validation parameters include:

Selectivity: Ensuring the method can accurately measure the analyte in the presence of other components in the sample matrix.

Linearity and Range: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

Recovery: The efficiency of the sample preparation process for both the analyte and the IS.

Matrix Effect: The influence of co-extracted matrix components on the ionization efficiency of the analyte and IS.

Stability: Assessing the analyte's stability under various storage and analytical conditions.

The purity of the internal standard is critical; impurities in this compound could lead to inaccurate results googleapis.com.

Table 3: Typical Method Validation Parameters for LC-MS/MS Quantification

| Validation Parameter | Criteria Example | Notes |

| LLOQ | Typically in the pg/mL to ng/mL range | Must be quantifiable with acceptable accuracy and precision. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between concentration and response. |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Assessed by comparing measured concentrations to known concentrations. |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of measurements within a run (intra-day) and across different runs (inter-day). |

| Recovery | Generally > 70% for analyte and IS | Assesses the efficiency of sample extraction. |

Targeted Metabolomic and Proteomic Studies Utilizing Isotopic Labeling with this compound

In targeted metabolomic and proteomic studies, this compound serves as an indispensable tool for accurate quantification. In pharmacokinetic (PK) and metabolism studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is paramount jfda-online.comwaters.com. This compound is added to biological samples (e.g., plasma, urine) at a known concentration early in the sample preparation process. By measuring the ratio of Moperone to this compound, researchers can accurately determine the concentration of Moperone in the sample, even if there are variations in sample recovery or instrument response. This allows for precise profiling of Moperone's concentration over time, aiding in the determination of its half-life, clearance, and volume of distribution. Furthermore, by using this compound as an IS, the quantification of Moperone's metabolites can also be performed with high accuracy, providing insights into the drug's metabolic pathways mdpi.com. While direct proteomic applications are less common, if Moperone or its metabolites interact with specific proteins, this compound could indirectly support such studies by enabling accurate quantification of the drug itself in complex biological environments.

Advanced Spectroscopic Methods for this compound Structural Elucidation and Purity Assessment

Spectroscopic methods provide non-destructive means to probe the molecular structure and identify functional groups within a compound. For this compound, these techniques are essential for verifying the successful incorporation of deuterium (B1214612) at specific sites and for ensuring the absence of significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating molecular structures and confirming isotopic labeling patterns. For this compound, both proton NMR (¹H NMR) and deuterium NMR (²H NMR) are invaluable.

²H NMR Spectroscopy: Deuterium (²H) is NMR-active (spin I=1), allowing for direct observation of deuterium nuclei. ²H NMR spectra provide direct evidence for the location of deuterium atoms within the molecule. The chemical shifts and splitting patterns in a ²H NMR spectrum are characteristic of the local electronic environment of the deuterium atoms. This technique is particularly powerful for confirming the regioselectivity of the deuteration process, ensuring that deuterium has been incorporated at the intended positions.

¹³C NMR Spectroscopy: While less sensitive to deuterium substitution than ¹H NMR, ¹³C NMR can reveal subtle changes in chemical shifts for carbon atoms directly bonded to or in close proximity to deuterium atoms due to the isotope effect. This can provide complementary information for structural confirmation.

The combination of these NMR techniques allows for a comprehensive assessment of this compound's structure and the precise location of its deuterium atoms, contributing significantly to its purity assessment by identifying any residual non-deuterated species or other proton-containing impurities.

Illustrative ²H NMR Data for this compound (Hypothetical)

The following table presents hypothetical ²H NMR data, illustrating how deuterium incorporation at specific sites within the Moperone structure would manifest. The exact positions of deuteration would be determined experimentally. Moperone's structure is 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one wikipedia.org. Deuteration is often targeted at metabolically labile sites or for specific analytical purposes.

| Deuterium Position (Hypothetical) | Expected Chemical Shift (ppm) | Multiplicity | Interpretation |

| Methylene group adjacent to carbonyl (e.g., -CD₂-CO-) | ~2.5 - 3.0 | Triplet | Confirms deuterium at this specific carbon, influenced by adjacent groups. |

| Methylene group in the butyl chain (e.g., -CD₂-CH₂-) | ~1.5 - 2.0 | Multiplet | Indicates deuterium at this position, with potential splitting from neighbors. |

| Methyl group on phenyl ring (-CD₃) | ~2.3 | Singlet | Direct observation of deuterated methyl group. |

| Hydroxyl group (-OD) | ~2.0 - 5.0 (variable) | Singlet | Confirms deuterium exchange in the hydroxyl proton. |

Note: Chemical shifts are approximate and depend on the solvent and experimental conditions. The multiplicity in ²H NMR is influenced by coupling to other deuterium nuclei or quadrupolar relaxation effects.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Deuterated Compound Characterization

IR and UV-Vis spectroscopy offer complementary information for characterizing this compound, particularly regarding functional group identification and purity assessment.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint that is highly characteristic of the compound's functional groups. For this compound, IR spectroscopy would confirm the presence of key functional groups such as the carbonyl (C=O) stretch, hydroxyl (O-H) stretch, aromatic C=C stretches, and C-F stretch researchgate.netwikipedia.orgd-nb.info. The incorporation of deuterium can subtly alter vibrational frequencies. Specifically, C-D stretching vibrations typically occur at lower wavenumbers (higher wavelengths) than their C-H counterparts (e.g., C-H stretch ~2850-3000 cm⁻¹, C-D stretch ~2100-2250 cm⁻¹) wikipedia.org. While these shifts might be subtle, they can aid in confirming deuteration, especially if specific sites are targeted. IR is also effective for detecting common impurities that possess distinct functional groups not present in this compound.

Illustrative IR Absorption Bands for Moperone (Expected)

The following table lists characteristic IR absorption bands expected for Moperone, which would be observed in this compound, potentially with slight shifts in C-H/C-D stretching regions.

| Functional Group | Expected Wavenumber (cm⁻¹) | Band Description |

| O-H (Hydroxyl) | ~3200-3600 | Broad, strong absorption (hydrogen-bonded) |

| C-H (Aliphatic) | ~2850-3000 | Medium to strong absorption (stretching) |

| C-H (Aromatic) | ~3000-3100 | Weak absorption (stretching) |

| C=O (Carbonyl Ketone) | ~1680-1700 | Strong absorption (stretching) |

| C=C (Aromatic) | ~1450-1600 | Medium to strong absorption (ring stretching) |

| C-F (Aryl Fluoride) | ~1000-1300 | Medium to strong absorption (stretching) |

| C-D (Aliphatic) | ~2100-2250 | Medium to strong absorption (stretching, if present) |

Note: The presence and exact position of C-D bands would depend on the specific deuteration sites.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule technologynetworks.comnoblelight.comdenovix.com. Moperone possesses chromophores, including aromatic rings and a carbonyl group, which are expected to absorb UV light. UV-Vis spectroscopy is primarily used for quantitative analysis, often employing the Beer-Lambert Law to determine concentration technologynetworks.comdenovix.comunchainedlabs.com. For this compound, UV-Vis can be used to assess purity by detecting impurities that absorb at different wavelengths than Moperone. Deuteration at aliphatic positions typically has a minimal impact on the UV-Vis absorption spectrum, unless it significantly alters the electronic system or conjugation. Therefore, UV-Vis is more valuable for quantifying this compound and detecting non-deuterated impurities or other chromophoric contaminants rather than confirming the position of deuterium.

Illustrative UV-Vis Absorption Data for Moperone (Expected)

The UV-Vis spectrum of Moperone would be characterized by absorption maxima (λmax) corresponding to its conjugated systems. Deuteration at non-conjugated sites is unlikely to cause significant shifts in these λmax values.

| Chromophore/Functional Group | Expected λmax (nm) | Band Description |

| Fluorophenyl Ring | ~240-260 | π→π* transitions of the aromatic system, potentially influenced by the fluorine substituent. |

| Methylphenyl Ring | ~270-280 | π→π* transitions of the aromatic system, influenced by the methyl substituent and conjugation with the rest of the molecule. |

| Carbonyl Group | ~280-300 | n→π* transition of the ketone, often weaker and at longer wavelengths than aromatic π→π* transitions. Conjugation with the fluorophenyl ring can shift this absorption. |

Note: Actual λmax values and molar absorptivities would be determined experimentally and can be influenced by solvent and concentration. UV-Vis is primarily used for quantification and purity assessment of chromophoric impurities.

Pharmacological Research Applications of Moperone D4 in Neuroreceptor Studies

Dopamine (B1211576) Receptor Subtype Characterization Using Moperone-d4 as a Probe

The precise characterization of dopamine receptor subtypes is crucial for understanding their roles in various physiological and pathological processes. This compound, by mirroring the pharmacological profile of moperone (B24204), aids in these investigations through sensitive and specific assay methodologies.

Ligand Binding Assay Methodologies for Dopamine D2, D3, and D4 Receptors

Ligand binding assays are fundamental techniques for determining the affinity and selectivity of compounds for specific receptors. These assays typically involve the use of radiolabeled ligands that bind to the receptor of interest. This compound can be employed in these studies in several capacities:

Internal Standard: In mass spectrometry-based assays, this compound can serve as an internal standard for the accurate quantification of moperone or related compounds in biological samples. The mass difference introduced by deuterium (B1214612) labeling allows for distinct detection and quantification, improving assay precision.

Radioligand: While not explicitly stated in the provided literature, deuterated compounds can sometimes be radiolabeled (e.g., with tritium) for use as radioligands in saturation or competition binding studies.

Reference Compound: Moperone's known binding profile makes it a useful reference compound in competition binding assays, where its ability to displace a radioligand from the receptor is compared against novel compounds.

Commonly used radioligands for dopamine receptor binding studies include [³H]clozapine for D4 receptors researchgate.net, [³H]raclopride and [³H]nemonapride for D2, D3, and D4 receptors conicet.gov.ar, and [³H]haloperidol for D2 receptors nih.gov. These assays help establish the affinity (e.g., Ki values) of ligands for specific receptor subtypes.

Investigations of Dopamine D2, D3, and D4 Receptor Antagonism Mechanisms

Moperone is characterized as an antagonist for dopamine D2 and D3 receptors caymanchem.commedchemexpress.comwikipedia.orgmedchemexpress.commedchemexpress.com. Dopamine receptors of the D2-like family (D2, D3, and D4) are primarily coupled to inhibitory G proteins (Gi/Go), which lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govnews-medical.netcreative-biolabs.comnih.govmetu.edu.trwikipedia.orgfrontiersin.org. As an antagonist, moperone (and by extension, this compound) binds to these receptors without activating them, thereby blocking the binding and action of endogenous dopamine or other agonists. This antagonism prevents the Gi/Go-mediated inhibition of adenylyl cyclase, effectively modulating dopaminergic neurotransmission.

Comparative Analysis of Binding Affinities and Selectivity Profiles with this compound

Moperone exhibits varying affinities for different dopamine receptor subtypes, which is critical for understanding its selectivity and potential therapeutic applications. The following table summarizes reported binding affinities for moperone:

| Receptor Subtype | Binding Affinity (Ki or IC50) | Source |

| Dopamine D2 | 0.7 nM (Ki) | caymanchem.com |

| Dopamine D3 | 14 nM (Ki) | caymanchem.com |

| Dopamine D4 | 27 nM (Ki) | caymanchem.com |

| Dopamine D2 | 1.0 nM (IC50) | medchemexpress.commedchemexpress.com |

| Dopamine D3 | 1.0 nM (IC50) | medchemexpress.commedchemexpress.com |

| Dopamine D2 | 0.7–1.9 nM (Ki) | wikipedia.org |

| Dopamine D3 | 0.1–1 nM (Ki) | wikipedia.org |

| Dopamine D2 | 1.5 nM (Ki) | ncats.ioncats.io |

Based on these data, moperone demonstrates a higher affinity for the D2 receptor compared to D3 and D4 receptors, indicating a degree of selectivity. Such selectivity profiles are essential for designing drugs that target specific receptor subtypes to minimize off-target effects. This compound would be expected to exhibit a similar binding affinity and selectivity profile, making it a useful probe in comparative studies.

Functional Receptor Studies and Intracellular Signaling Pathway Elucidation

Beyond binding affinity, functional assays are employed to understand how ligands modulate receptor activity and downstream signaling pathways. This compound's role in these studies involves characterizing the functional consequences of its interaction with dopamine receptors.

In Vitro Assays for Receptor Activation and G-Protein Coupling

Functional assays assess a compound's ability to activate or inhibit a receptor and its associated signaling pathways. Common in vitro methods include:

Cyclic AMP (cAMP) Assays: These assays measure the modulation of adenylyl cyclase activity. Since D2-like receptors inhibit adenylyl cyclase, antagonists like moperone would block this inhibition, but without causing a direct increase in cAMP themselves. Studies often use cell lines engineered to express specific dopamine receptor subtypes for these experiments caymanchem.comnih.govebi.ac.uk.

Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET assays are used to study receptor-G protein coupling and receptor-β-arrestin recruitment. These methods can reveal the functional selectivity of a ligand and its downstream signaling effects caymanchem.comnih.gov.

[³⁵S]GTPγS Binding Assays: This assay measures the binding of radiolabeled guanosine (B1672433) triphosphate (GTP) to G proteins, indicating receptor activation and G-protein coupling. It is particularly useful for characterizing the functional coupling of D2-like receptors to Gi/o proteins nih.gov.

By employing these assays, researchers can determine moperone's functional profile (e.g., antagonist) and its specific impact on G-protein activation and intracellular signaling cascades associated with D2, D3, and D4 receptors.

Molecular Dynamics and Computational Modeling of Ligand-Receptor Interactions

Computational methods, particularly molecular dynamics (MD) simulations, provide atomic-level insights into how ligands interact with their target receptors mdpi.comnih.govpreprints.orgbibliotekanauki.pl. MD simulations allow researchers to model the dynamic behavior of receptor-ligand complexes over time, revealing crucial details about:

Binding Pockets: Identifying specific amino acid residues within the receptor that form interactions with the ligand.

Interaction Forces: Characterizing the types of forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the ligand-receptor complex.

Conformational Changes: Observing how ligand binding induces conformational changes in the receptor that can affect its activity.

Selectivity Determinants: Understanding the structural basis for a ligand's preference for one receptor subtype over others.

By applying MD simulations to dopamine receptor models complexed with moperone or this compound, researchers can gain a deeper understanding of the molecular mechanisms underlying moperone's antagonism and selectivity, which can inform the design of new, more targeted therapeutic agents.

Compound List

this compound

Moperone

Dopamine

(+)-SKF-81297

Pramipexole

[³H]clozapine

[³H]raclopride

[³H]nemonapride

[³H]haloperidol

L-741626

Clozapine

Risperidone

Olanzapine

Melperone

Nemonapride

Eticlopride

Exploration of Pharmacological Chaperone Effects on Dopamine Receptor Expression

Moperone is characterized as a potent antagonist for dopamine receptors, exhibiting specific binding affinities across various subtypes. It acts as an antagonist for dopamine D2, D3, and D4 receptors, with reported inhibitory constants (Ki) of 0.7 nM for D2 receptors, 14 nM for D3 receptors, and 27 nM for D4 receptors in NIH3T3 cells expressing human receptors caymanchem.comcaymanchem.com. While Moperone itself is an antagonist, the broader field of dopamine receptor research has identified instances where certain ligands can function as pharmacological chaperones. These compounds can stabilize receptors, influencing their proper folding and thereby upregulating their expression researchgate.netnih.gov. Although specific studies detailing this compound's direct role as a pharmacological chaperone for dopamine receptor expression are not detailed in the provided literature, its established antagonist activity at the D4 receptor highlights its relevance in research focused on modulating dopamine signaling pathways caymanchem.comcaymanchem.com.

Table 1: Moperone's Dopamine Receptor Antagonism

| Receptor Subtype | Affinity (Ki, nM) |

| Dopamine D2 | 0.7 |

| Dopamine D3 | 14 |

| Dopamine D4 | 27 |

Exploration of Other Neurotransmitter Receptor Interactions

Beyond its interaction with dopamine receptors, Moperone has been investigated for its activity at other critical neurotransmitter systems.

Histamine (B1213489) H1 Receptor Inverse Agonism Studies

Moperone demonstrates significant activity as an inverse agonist at the histamine H1 receptor. Research indicates that Moperone acts as a histamine H1 receptor inverse agonist with an IC50 value of 794 nM for the human receptor caymanchem.comcaymanchem.com. Inverse agonists bind to receptors and stabilize them in an inactive conformation, thereby reducing basal receptor activity below baseline levels, a mechanism distinct from neutral antagonists that merely block agonist binding patsnap.comnih.gov. This inverse agonism at the H1 receptor suggests Moperone's potential role in modulating histamine-mediated responses.

Table 2: Moperone's Histamine H1 Receptor Inverse Agonism

| Receptor Subtype | Activity | IC50 (nM) |

| Histamine H1 Receptor | Inverse Agonism | 794 |

Acetylcholinesterase Inhibition Research

Moperone has also been found to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). Studies have shown that Moperone inhibits E. electricus acetylcholinesterase with a Ki value of 120 µM caymanchem.comcaymanchem.com. Inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, potentially altering cholinergic neurotransmission . This property positions Moperone as a compound of interest in research concerning cholinergic pathways.

Table 3: Moperone's Acetylcholinesterase Inhibition

| Enzyme | Activity | Ki (µM) |

| Acetylcholinesterase | Inhibition | 120 |

Sigma Receptor Binding Investigations

Furthermore, Moperone exhibits high binding affinity for sigma receptors wikipedia.org. Sigma receptors are a class of proteins implicated in various cellular functions, and their ligands have diverse pharmacological profiles ucf.edu.cuoncotarget.com. While specific quantitative binding data for Moperone at sigma receptor subtypes are not detailed in the provided snippets, its affinity indicates a potential interaction that could be explored in research focused on sigma receptor pharmacology. Haloperidol, another butyrophenone (B1668137), is also known to interact with sigma receptors, suggesting a class effect oncotarget.com.

Compound List

this compound

Moperone

Pipamperone

Histamine

Acetylcholine

Haloperidol

Metabolic Pathway Elucidation and Enzyme Kinetics Using Moperone D4

Identification and Characterization of Moperone (B24204) Metabolites Using Isotopic Tracers

The use of isotopic tracers, such as deuterium (B1214612) in Moperone-d4, is paramount for the accurate identification and characterization of drug metabolites. Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to separate and detect these metabolites in biological samples scholaris.caescholarship.orgnih.gov. The mass difference introduced by deuterium atoms allows for the differentiation of deuterated metabolites from endogenous compounds or metabolites of unlabeled drugs. This isotopic signature provides definitive evidence of a compound's origin and metabolic transformation. For example, a metabolite formed through an oxidative process on a deuterated carbon atom in this compound would show a mass shift corresponding to the loss of deuterium, while a metabolite formed by conjugation would retain the deuterium label, aiding in the structural elucidation of the metabolic products plos.org.

Enzyme Kinetic Profiling and Investigation of Isotope Effects in Biotransformation Processes

Enzyme kinetic profiling aims to quantify the rate at which enzymes metabolize a substrate, typically by determining parameters such as Michaelis constant (Km) and maximum velocity (Vmax). When this compound is used, researchers can investigate kinetic isotope effects (KIEs) by comparing the kinetic parameters of this compound with those of unlabeled moperone. A significant kinetic deuterium isotope effect (kH/kD > 1) suggests that the carbon-deuterium bond cleavage is a rate-limiting step in the metabolic reaction catalyzed by a specific enzyme plos.orgnih.govd-nb.info. This information is invaluable for understanding the precise mechanism of action of the metabolizing enzymes and for predicting how deuteration might alter the drug's pharmacokinetic profile, potentially leading to improved metabolic stability or reduced clearance juniperpublishers.comgoogleapis.complos.org.

Table 1: Illustrative In Vitro Metabolic Pathways of Moperone and Role of this compound

| Potential Metabolic Pathway | Potential Metabolite Type | Major CYP Isoform(s) Involved (Hypothetical) | Role of this compound in Elucidation |

| Hydroxylation | Hydroxylated Moperone | CYP3A4, CYP2D6 | Tracer for pathway mapping, metabolite identification |

| N-Dealkylation | Des-alkyl Moperone | CYP3A4, CYP2C19 | Confirmation of metabolic route via labeled fragment |

| Oxidation | Oxidized Moperone | CYP1A2, CYP2C9 | Isotopic signature for tracking metabolic fate |

| Conjugation (e.g., Glucuronidation) | Moperone Glucuronide | UGTs (not CYPs, but relevant for Phase II) | Distinguishing Phase I vs. Phase II metabolites |

Table 2: Illustrative Kinetic Isotope Effect (KIE) Analysis of this compound

| Biotransformation Step / Reaction | Unlabeled Moperone (kH) | This compound (kD) | Kinetic Isotope Effect (kH/kD) | CYP Isoform (Hypothetical) |

| C-H Oxidation at Position X | [Value] | [Value] | [Value, e.g., 2.5-5.0] | CYP3A4 |

| N-Dealkylation | [Value] | [Value] | [Value, e.g., 1.0-1.5] | CYP2C19 |

| Hydroxylation at Position Y | [Value] | [Value] | [Value, e.g., 3.0-6.0] | CYP2D6 |

Research into the Involvement of Drug-Metabolizing Enzyme Systems (e.g., Cytochrome P450 isoforms) in Moperone Metabolism

Understanding which specific drug-metabolizing enzymes are responsible for moperone's biotransformation is critical for predicting drug-drug interactions and patient-specific responses. Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C19, are known to be major players in the metabolism of many xenobiotics, including antipsychotics nih.govcancernetwork.compharmacologyeducation.orgmdpi.com. Research utilizing this compound would involve incubating it with panels of recombinant human CYP isoforms or using selective CYP inhibitors in liver microsomes. By observing the extent to which this compound metabolism is affected by specific isoforms or inhibitors, researchers can attribute the drug's biotransformation to particular CYP enzymes. For example, if the metabolism of this compound is significantly reduced in the presence of a specific CYP3A4 inhibitor, it indicates that CYP3A4 plays a substantial role in its metabolic clearance plos.org. Moperone itself is known to be subject to metabolism influenced by CYP enzyme activity patsnap.com.

Preclinical Neurochemical and Behavioral Research Models Utilizing Moperone D4

Studies in Genetically Modified Animal Models (e.g., Dopamine (B1211576) D4 Receptor Knockout Mice)

Genetically modified animal models, particularly those with targeted gene deletions, offer powerful insights into the specific functions of receptors. Dopamine D4 receptor (D4R) knockout mice (D4R−/−) have been instrumental in elucidating the receptor's role in dopamine regulation and associated behaviors nih.govnih.govjax.orgupf.edufrontiersin.org. These studies investigate how the absence of D4R impacts neurochemical profiles and behavioral responses, providing a foundation for understanding conditions where D4R function may be altered, such as Attention Deficit Hyperactivity Disorder (ADHD) nih.govfrontiersin.org.

Research utilizing D4R knockout mice has revealed significant alterations in dopamine (DA) neurotransmission. For instance, studies have reported lower baseline levels of DA and a significant reduction in KCl-evoked overflow of DA in the striatum and nucleus accumbens of D4R−/− mice compared to their wild-type (D4R+/+) counterparts nih.govnih.govupf.edu. Furthermore, the metabolism of dopamine, as indicated by levels of its metabolites 3,4-dihydoxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), is also affected in these models nih.govnih.gov. Specifically, a marked decrease in DOPAC content in the nucleus accumbens of D4R−/− mice has been observed nih.govnih.gov. These findings underscore the presynaptic regulatory role of D4Rs in dopamine homeostasis.

Table 6.1.1: Dopamine and Metabolite Levels in D4R Knockout Mice

| Measurement | D4R+/+ Mice (Control) | D4R−/− Mice (Knockout) | Significance | Reference |

| Baseline DA (nM) | 3.67 ± 0.64 | 0.96 ± 0.11 | p < 0.001 | nih.govnih.gov |

| KCl-evoked DA release (nM) | 222.2 ± 34.0 | 77.7 ± 27.0 | p < 0.05 | nih.govnih.gov |

| Baseline HVA (nM) | 376.7 ± 33.1 | 222.3 ± 10.2 | p < 0.001 | nih.govnih.gov |

| DOPAC content in NAc (post-mortem) | (Reference) | ~82% lower | Significant | nih.govnih.gov |

Note: Values represent mean ± standard error of the mean (SEM) unless otherwise specified. DA: Dopamine; DOPAC: 3,4-dihydoxyphenylacetic acid; HVA: Homovanillic acid; NAc: Nucleus Accumbens.

Neurotransmitter Regulation and Release Investigations in Brain Regions

Investigations into neurotransmitter regulation and release in specific brain regions are critical for understanding the functional impact of dopamine D4 receptors. Studies using D4R knockout mice have provided quantitative data on dopamine and its metabolites in key areas such as the striatum (Str), nucleus accumbens (NAc), and prefrontal cortex (PFC) nih.govnih.govupf.edunih.gov. These studies highlight how the absence or altered function of D4Rs can lead to dysregulation of dopaminergic signaling.

In the ventral striatum and nucleus accumbens, D4R knockout mice exhibit reduced baseline extracellular levels of dopamine and its primary metabolite DOPAC, as well as homovanillic acid (HVA) nih.govnih.gov. Furthermore, stimulating evoked release of dopamine using methods like reverse microdialysis with KCl demonstrates a significantly diminished response in D4R−/− mice compared to wild-type controls nih.govnih.gov. These findings suggest that D4Rs play a role in modulating both the basal release and the stimulated release of dopamine in these reward-related brain circuits. Research also indicates that D4 receptors are enriched in the prefrontal cortex and can influence synaptic transmission and neuronal excitability in this region, which is critical for cognitive and emotional processing upf.edunih.govpatsnap.com.

Table 6.2.1: Regional Neurotransmitter Metabolite Levels in D4R Knockout Mice

| Brain Region | Neurotransmitter/Metabolite | D4R+/+ Mice (Control) | D4R−/− Mice (Knockout) | Significance | Reference |

| NAc | DOPAC (post-mortem) | (Reference) | ~82% lower | Significant | nih.govnih.gov |

| Str/NAc | Baseline DA (nM) | 3.67 ± 0.64 | 0.96 ± 0.11 | p < 0.001 | nih.govnih.gov |

| Str/NAc | KCl-evoked DA release (nM) | 222.2 ± 34.0 | 77.7 ± 27.0 | p < 0.05 | nih.govnih.gov |

| Str/NAc | Baseline HVA (nM) | 376.7 ± 33.1 | 222.3 ± 10.2 | p < 0.001 | nih.govnih.gov |

Note: Values represent mean ± standard error of the mean (SEM) unless otherwise specified. DA: Dopamine; DOPAC: 3,4-dihydoxyphenylacetic acid; HVA: Homovanillic acid; NAc: Nucleus Accumbens; Str: Striatum.

Neurochemical Mapping and Pathway Tracing in Animal Brains

Neurochemical mapping and pathway tracing are essential techniques for visualizing and quantifying the distribution of neurotransmitters, receptors, and their associated pathways within the brain. These methods allow researchers to understand the anatomical substrates of neurochemical processes and how they are modulated by pharmacological agents or genetic manipulations. While specific studies detailing the use of Moperone-d4 in neurochemical mapping are not explicitly detailed in the provided search results, general techniques are well-established.

Methods such as immunohistochemistry, in situ hybridization, and the use of radiolabeled or fluorescent tracers are employed to map the expression patterns of receptors like the dopamine D4 receptor and to trace the projection pathways of dopaminergic neurons ucf.edu.cunih.govnih.gov. These techniques can reveal the precise localization of D4Rs in specific neuronal populations and brain regions, such as the prefrontal cortex nih.govpatsnap.com. Deuterated compounds like this compound can be particularly useful in quantitative neurochemical mapping studies, especially when coupled with mass spectrometry, allowing for the precise quantification of endogenous Moperone (B24204) or its metabolites in tissue samples, thereby providing a more accurate understanding of drug distribution and target engagement within complex neural circuits.

Investigational Studies on Brain Self-Stimulation and Dopaminergic Systems in Animal Models

The dopaminergic system, particularly the mesolimbic pathway originating from the ventral tegmental area (VTA), is critically involved in reward processing, motivation, and reinforcing behaviors, including intracranial self-stimulation (ICSS) nih.goved.ac.ukfrontiersin.org. ICSS paradigms allow researchers to study the neural substrates of reward by measuring the frequency with which an animal will perform a task to receive electrical stimulation of specific brain areas, often those rich in dopamine.

While direct studies involving this compound in self-stimulation models are not detailed in the provided literature, the known role of dopamine and its receptors in reward pathways suggests that D4 receptors could modulate these behaviors. Dopamine D4 receptors are implicated in reward pathways and the development of addictive behaviors patsnap.com. Therefore, compounds that modulate D4R activity, such as Moperone (and by extension, this compound as a research tool), could potentially influence the reinforcing properties of stimuli or the motivation to engage in self-stimulation. Preclinical research often explores how manipulating dopaminergic systems, including through receptor antagonists or agonists, affects ICSS, providing a framework for understanding how D4R modulators might influence these fundamental reward processes.

Future Research Directions and Translational Perspectives for Moperone D4

Development of Novel Deuterated Analogs for Enhanced Research Specificity and Selectivity

Moperone-d4 serves as a foundational tool, enabling precise quantification of Moperone (B24204) in various biological contexts. Building upon this, the strategic incorporation of deuterium (B1214612) at specific molecular sites can lead to the development of novel deuterated analogs of Moperone. This approach leverages the deuterium kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond nih.govresearchgate.netnih.govslideshare.netnih.govaip.org. By carefully selecting the sites of deuteration, researchers can potentially modulate Moperone's metabolic pathways, enhancing its stability and prolonging its half-life. Furthermore, such modifications could subtly alter the compound's interaction with its target receptors (e.g., dopamine (B1211576) D2, D3, and 5-HT2A receptors) or off-target proteins, thereby improving its selectivity and reducing potential off-target effects. These novel deuterated analogs could serve as more refined research tools for dissecting Moperone's pharmacological profile or for developing next-generation therapeutics with improved therapeutic indices.

Integration of this compound with Advanced Omics Technologies (e.g., Single-Cell Mass Spectrometry)

The precision and sensitivity offered by mass spectrometry (MS), particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are indispensable for advanced omics technologies metsol.comcaymanchem.comjournalofappliedbioanalysis.comchromatographyonline.comnih.gov. This compound is a well-established internal standard that significantly enhances the accuracy and reproducibility of quantitative bioanalysis using these techniques caymanchem.comclearsynth.comchromatographyonline.comnih.gov. Its integration with cutting-edge omics platforms, such as single-cell mass spectrometry, presents a powerful opportunity. Single-cell analysis allows for the investigation of cellular heterogeneity and drug responses at an unprecedented resolution standardbio.comnih.govembopress.org. By employing this compound as a standard, researchers can accurately quantify Moperone or its metabolites within individual cells or specific cell populations. This capability is vital for understanding the precise mechanisms of Moperone's action in neuronal signaling, identifying subpopulations of cells that are particularly responsive to the drug, or studying drug distribution in the complex environment of the brain.

Computational Drug Design and Discovery Strategies Informed by Deuterated Ligand Data

The subtle yet significant impact of deuterium substitution on molecular properties, particularly through the deuterium kinetic isotope effect (KIE), provides valuable data for computational drug design nih.govnih.govslideshare.netnih.govaip.orgwikipedia.org. Data derived from this compound, including its metabolic stability and interaction profiles, can be integrated into computational models. These models can then simulate and predict how deuteration might influence Moperone's binding affinity to its targets, its pharmacokinetic parameters (absorption, distribution, metabolism, excretion - ADME), and its potential for forming specific metabolites. This in silico approach allows for the rational design and optimization of new Moperone analogs or related compounds, guiding medicinal chemists towards molecules with enhanced therapeutic efficacy, improved safety profiles, and desirable pharmacokinetic properties before costly and time-consuming synthesis and experimental validation alfa-chemistry.comnih.govwhiterose.ac.uk.

Potential Applications in Receptor Imaging and Biomarker Development Research for Neurobiological Systems

Moperone's known interactions with key neurotransmitter receptors, including dopamine and serotonin (B10506) receptors, underscore its relevance in neurobiological research metsol.comwikipedia.orgnih.govsnmjournals.org. Deuterated compounds are increasingly employed in molecular imaging, particularly in Positron Emission Tomography (PET) tracers, where deuterium substitution can improve metabolic stability and signal-to-noise ratios snmjournals.orgfrontiersin.orglife-mi.comacs.orggehealthcare.com. While this compound itself is not a radiotracer, its utility as an analytical standard is critical for research involving Moperone's neurobiological targets. It can be used to develop and validate assays for quantifying Moperone or its metabolites in biological samples, potentially serving as a biomarker for disease progression in neurodegenerative disorders or for monitoring therapeutic response. Furthermore, precise quantification of Moperone binding to its targets is essential for receptor occupancy studies, which are vital for understanding drug efficacy and optimizing dosing regimens in clinical trials medpace.comnih.govitrlab.comexpertcytometry.comprecisionformedicine.com. This compound's role as an internal standard ensures the reliability of such measurements.

Q & A

Q. What validation protocols are essential for cross-laboratory reproducibility of this compound biomarker assays?

- Methodological Answer : Distribute blinded aliquots of standardized samples (e.g., spiked plasma) to participating labs. Use harmonized SOPs for sample processing and instrument calibration. Calculate inter-lab concordance via intraclass correlation coefficients (ICC >0.8) and publish results with detailed uncertainty budgets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.